1-Cyclopropyl-3-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

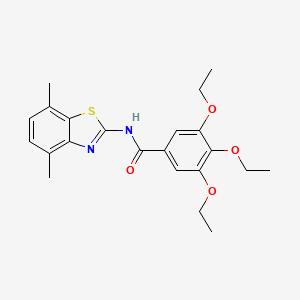

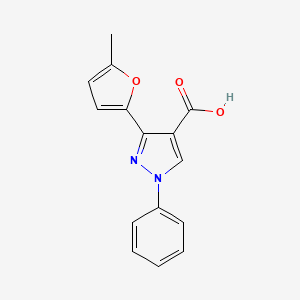

1-Cyclopropyl-3-iodobenzene is a chemical compound with the molecular formula C9H9I . It has a molecular weight of 244.07 and is stored at room temperature . The compound is in liquid form .

Synthesis Analysis

The synthesis of 1-Cyclopropyl-3-iodobenzene can be achieved through various methods. One such method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows for the attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-3-iodobenzene is 1S/C9H9I/c10-9-3-1-2-8 (6-9)7-4-5-7/h1-3,6-7H,4-5H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

1-Cyclopropyl-3-iodobenzene is a liquid at room temperature . It has a molecular weight of 244.07 and an InChI code of 1S/C9H9I/c10-9-3-1-2-8 (6-9)7-4-5-7/h1-3,6-7H,4-5H2 .Scientific Research Applications

Synthesis of Hypervalent Iodine(III) Reagents

1-Cyclopropyl-3-iodobenzene can be utilized in the synthesis of hypervalent iodine(III) reagents. These reagents are pivotal in organic synthesis for their mild and highly selective oxidative properties, which are environmentally benign and commercially available .

Oxidative Transformations

The compound serves as a precursor for oxidative transformations in organic substrates. It can be used to facilitate oxidative functionalization of carbonyl compounds, alkenes, and arenes, offering a pathway to various complex organic molecules .

Catalysis

In catalysis, 1-Cyclopropyl-3-iodobenzene derivatives can act as catalysts or recyclable reagents. This application is significant in reactions requiring mild conditions and high selectivity .

Halogenation Reactions

This chemical is involved in halogenation reactions, where it can help in the selective introduction of halogens into organic molecules. Such reactions are crucial for the synthesis of many pharmaceuticals and agrochemicals .

Enantioselective Synthesis

The compound can be used in enantioselective synthesis processes to produce chiral molecules. For instance, it can be a starting material for the synthesis of chiral cyclopropylboronates, which are valuable in medicinal chemistry .

Material Science

In material science, 1-Cyclopropyl-3-iodobenzene can contribute to the development of new materials with specific optical or electronic properties. Its incorporation into polymers or small molecules can alter the characteristics of these materials .

Analytical Chemistry

It may also find applications in analytical chemistry, where its derivatives could be used as standards or reagents in various analytical techniques to quantify or identify other substances .

Chemical Synthesis

Lastly, 1-Cyclopropyl-3-iodobenzene is a versatile building block in chemical synthesis. It can be used to construct a wide array of organic compounds, including natural products and novel drug candidates .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

1-cyclopropyl-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDZSXPCVIJYJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2950887.png)

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950890.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2950895.png)

![N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950896.png)

![2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2950900.png)

![3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2950903.png)